8-Bromo-2,4-dichloroquinazoline

Catalog No.
S688167
CAS No.
331647-05-3
M.F
C8H3BrCl2N2
M. Wt
277.93 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
8-Bromo-2,4-dichloroquinazoline

CAS Number

331647-05-3

Product Name

8-Bromo-2,4-dichloroquinazoline

IUPAC Name

8-bromo-2,4-dichloroquinazoline

Molecular Formula

C8H3BrCl2N2

Molecular Weight

277.93 g/mol

InChI

InChI=1S/C8H3BrCl2N2/c9-5-3-1-2-4-6(5)12-8(11)13-7(4)10/h1-3H

InChI Key

BHXJPWCPEFXWMH-UHFFFAOYSA-N

SMILES

C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl

Canonical SMILES

C1=CC2=C(C(=C1)Br)N=C(N=C2Cl)Cl

8-Bromo-2,4-dichloroquinazoline (CAS 331647-05-3) is a highly versatile, trifunctional heterocyclic building block widely procured for the synthesis of complex pharmaceutical active ingredients, particularly kinase inhibitors and GEF binders [1]. Its primary value lies in its precisely tuned reactivity profile: the two chlorine atoms at the 2- and 4-positions undergo highly regioselective nucleophilic aromatic substitution (SNAr), while the bromine atom at the 8-position provides an orthogonal handle for late-stage transition-metal-catalyzed cross-coupling [2]. This enables the sequential installation of three distinct pharmacophores onto the quinazoline core without the need for cumbersome protecting group strategies, making it a critical raw material for efficient library generation and API scale-up [3].

Procuring a simpler analog, such as 2,4-dichloroquinazoline or 8-bromo-4-chloroquinazoline, fundamentally limits downstream synthetic flexibility [1]. Using 2,4-dichloroquinazoline eliminates the C8-bromine handle, completely preventing late-stage Suzuki or Heck couplings at the 8-position, which are often critical for accessing specific kinase hinge-binding regions [2]. Conversely, using 8-bromo-4-chloroquinazoline restricts the scaffold to di-substitution, preventing the introduction of a third functional group at the C2 position, which is frequently required to optimize solubility and cellular potency[3]. Attempting to use a 6-bromo isomer alters the spatial trajectory of the final substituent, often resulting in a complete loss of target affinity due to steric clashes in the binding pocket [2].

Regioselective C4 vs. C2 Nucleophilic Substitution

The 2,4-dichloroquinazoline core exhibits significant differential reactivity between the C4 and C2 positions, driven by a higher LUMO coefficient and lower activation energy at C4 [1]. When 8-bromo-2,4-dichloroquinazoline is reacted with amine nucleophiles at 0–25 °C, substitution occurs almost exclusively at the C4 position, routinely delivering >80–99% yields of the 4-amino-8-bromo-2-chloroquinazoline intermediate [2]. In contrast, non-differentiated dihalides require statistical mixtures and complex chromatographic separations. This predictable regioselectivity allows process chemists to sequentially install different amines at C4 (mild conditions) and C2 (harsher conditions) with high purity and minimal byproduct formation[3].

Evidence DimensionC4 vs C2 SNAr Regioselectivity
Target Compound Data>80-99% yield of C4-substituted product at 0-25 °C
Comparator Or BaselineSymmetrical dihalides (typically ~50% yield with statistical mixtures)
Quantified Difference>30-40% yield improvement and elimination of regioisomer separation
ConditionsPrimary/secondary amine, THF/DCM, 0-25 °C

High regioselectivity eliminates the need for costly and time-consuming chromatographic separation of regioisomers during scale-up.

Orthogonal Late-Stage C8 Cross-Coupling Capability

The presence of the 8-bromo substituent provides a critical handle for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura) that is completely orthogonal to the SNAr reactivity of the chlorines [1]. After functionalization of the C2 and C4 positions, the C8 bromine can be coupled with various boronic acids or esters to introduce aryl or heteroaryl groups, often achieving 50–87% yields in complex advanced intermediates [2]. A baseline comparator lacking this handle, such as 2,4-dichloroquinazoline, yields 0% C8 functionalization under identical conditions, requiring an entirely different, longer, and less convergent synthetic route to achieve the same final structure [3].

Evidence DimensionLate-stage C8 arylation yield
Target Compound Data50-87% yield via Suzuki coupling on advanced intermediates
Comparator Or Baseline2,4-dichloroquinazoline (0% yield, lacks coupling handle)
Quantified DifferenceAbsolute enabling of C8 functionalization
ConditionsPd catalyst, boronic ester, elevated temperature

Orthogonal reactivity allows for highly convergent synthesis and rapid late-stage diversification of the C8 position for SAR studies.

Access to Optimal Spatial Geometry for Kinase/GEF Binding

The specific placement of the bromine at the 8-position, rather than the 6-position, is crucial for synthesizing inhibitors that target specific allosteric or hinge regions in proteins like Pim-1/2 kinases and SOS2 [1]. Derivatives synthesized from 8-bromo-2,4-dichloroquinazoline project their C8 substituents into specific hydrophobic pockets, achieving low nanomolar cellular potencies (e.g., IC50 < 15 nM for certain Pim inhibitors) [2]. Utilizing a 6-bromo-2,4-dichloroquinazoline comparator alters the exit vector of the substituent by approximately 60 degrees, frequently resulting in severe steric clashes with the target protein and a multi-fold drop in binding affinity [3].

Evidence DimensionTarget binding affinity (IC50) of derived inhibitors
Target Compound DataLow nanomolar (e.g., <15 nM) for optimal C8-substituted derivatives
Comparator Or BaselineC6-substituted derivatives (often >100-fold loss in potency)
Quantified Difference>100-fold improvement in target affinity due to correct exit vector
ConditionsCellular or enzymatic kinase/GEF assays

Procuring the correct regioisomer is absolutely critical; the 8-substituted geometry is uniquely required to access specific therapeutic binding pockets.

Synthesis of Trisubstituted Kinase Inhibitors

Ideal for discovery programs requiring the rapid generation of libraries with diverse substituents at the 2, 4, and 8 positions of the quinazoline core, leveraging its orthogonal reactivity [1].

Late-Stage Functionalization (LSF) Workflows

The perfect starting material when the synthetic strategy involves establishing the core heterocycle early and diversifying the C8 position via Suzuki or Heck couplings at the final step [2].

Scale-Up of SOS2 and Pim-1/2 Inhibitors

The required precursor for manufacturing specific advanced preclinical candidates where the 8-position geometry is strictly required for target engagement [3].

XLogP3

4.2

Wikipedia

8-Bromo-2,4-dichloroquinazoline

Dates

Last modified: 08-15-2023
Liu et al. An allosteric modulator binds to a conformational hub in the beta2 adrenergic receptor. Nature Chemical Biology, DOI: 10.1038/s41589-020-0549-2, published online 1 June 2020

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